molecular formula C10H18ClNO B1305757 4-aminoadamantan-1-ol Hydrochloride CAS No. 20098-19-5

4-aminoadamantan-1-ol Hydrochloride

Cat. No. B1305757
CAS RN: 20098-19-5
M. Wt: 203.71 g/mol
InChI Key: KWEPNQFVPHYHHO-UHFFFAOYSA-N
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Description

4-Aminoadamantan-1-ol hydrochloride is a derivative of adamantane, which is a type of aminoadamantane compound. While the provided papers do not directly discuss 4-aminoadamantan-1-ol hydrochloride, they do provide insights into related adamantane derivatives and their applications. For instance, 1-adamantanamine hydrochloride, also known as amantadine, has been studied for its protective effect against influenza A2 infections in a family environment. The study demonstrated that early prophylactic treatment with amantadine significantly reduced the incidence of clinical influenza and serological evidence of infection among household contacts of index cases .

Synthesis Analysis

The synthesis of adamantane derivatives, such as 4-aminoadamantan-1-ol hydrochloride, often involves complex synthetic routes. Paper describes the synthesis of four stereoisomers of 4-aminoadamantane-2-carboxylic acid, which are rigid analogues of γ-aminobutyric acid. The synthesis includes π route cyclisations to obtain substituted adamantanes, followed by conversion into acetamido-nitriles and subsequent hydrolysis to yield the amino acids. One of the isomers is prepared through a stereospecific nitrene insertion reaction. These synthetic routes highlight the intricate chemistry involved in producing adamantane derivatives and may provide a basis for the synthesis of 4-aminoadamantan-1-ol hydrochloride.

Molecular Structure Analysis

Adamantane derivatives are known for their unique cage-like molecular structure, which imparts stability and influences their chemical properties. The synthesis of stereoisomers, as discussed in paper , suggests that the spatial arrangement of substituents on the adamantane framework can be controlled to yield specific isomers. This control over stereochemistry is crucial for the biological activity of these compounds, as different isomers can have vastly different effects on biological systems.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adamantane derivatives are indicative of the reactivity of these compounds. For example, the use of tosylmethyl isocyanide in the synthesis of acetamido-nitriles shows the versatility of adamantane chemistry. The reactions employed in the synthesis of adamantane derivatives must be carefully selected to maintain the integrity of the adamantane core while introducing the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are closely related to their molecular structure. The cage-like framework of adamantane provides a rigid and sterically demanding core that can influence the compound's solubility, melting point, and reactivity. The presence of an amino group, as in 4-aminoadamantan-1-ol hydrochloride, would likely affect the compound's ability to form salts and interact with biological molecules. The study on amantadine suggests that adamantane derivatives can have significant biological activity, which is a direct consequence of their physical and chemical properties.

Safety And Hazards

The safety data sheet for a similar compound, Cis-4-Aminoadamantan-1-ol hydrochloride, suggests the following precautions :

Relevant Papers One relevant paper is a patent titled “Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride” which discusses a method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride .

properties

IUPAC Name

4-aminoadamantan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPNQFVPHYHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminoadamantan-1-ol Hydrochloride

CAS RN

62075-23-4, 20098-19-5
Record name trans-4-Amino-1-adamantanol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminoadamantan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FW Goldberg, AG Leach, JS Scott… - Journal of Medicinal …, 2012 - ACS Publications
… i-Pr 2 NEt (3.39 mL, 19.6 mmol) was added to 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylic acid (1.1 g, 4.90 mmol), trans-4-aminoadamantan-1-ol hydrochloride (1.10 g, 5.40 mmol…
Number of citations: 31 pubs.acs.org
J Yu, H Liu, G Xia, L Liu, Z Xu, Q Chen… - ACS Medicinal …, 2012 - ACS Publications
… (R)-1-(tert-Butoxycarbonyl)-2-methyl pyrrolidine-2-carboxylic acid 12, obtained from (R)-acid 5, coupled with trans-4-aminoadamantan-1-ol hydrochloride to provide intermediate 13. …
Number of citations: 12 pubs.acs.org
FW Goldberg, AG Dossetter, JS Scott… - Journal of Medicinal …, 2014 - ACS Publications
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been widely considered by the pharmaceutical industry as a target to treat metabolic syndrome in type II diabetics. We …
Number of citations: 24 pubs.acs.org
GR Robb, S Boyd, CD Davies, AG Dossetter… - …, 2015 - pubs.rsc.org
The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a potentially attractive mechanism for the treatment of obesity and other elements of the metabolic syndrome. …
Number of citations: 26 pubs.rsc.org
SR Malwal, B Mazurek, J Ko, P Xie… - Journal of Medicinal …, 2023 - ACS Publications
… K 2 CO 3 :CHCl 3 suspension was added 5.0 g of (1s,3R,5S,7s)-4-aminoadamantan-1-ol hydrochloride and stirred vigorously for 1 h. The CHCl 3 layer was separated and extracted in …
Number of citations: 3 pubs.acs.org
OT Schilter, C Baldassari, T Laino, P Schwaller - 2023 - chemrxiv.org
The right solvent is a crucial factor in achieving environmentally friendly, selective, and highly converted chemical reactions. Artificial intelligence-based tools, often lack the ability to …
Number of citations: 0 chemrxiv.org

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